
Acetophenone, dimethylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetophenone, dimethylhydrazone (ADMH) is a chemical compound that has been used in scientific research for various purposes. It is a yellowish liquid with a strong odor and is commonly used as a reagent in organic chemistry. ADMH is a hydrazone derivative of acetophenone and is synthesized by the reaction of acetophenone with dimethylhydrazine.
Wirkmechanismus
The mechanism of action of Acetophenone, dimethylhydrazone is not well understood. It is believed to act as a nucleophile and form a Schiff base with aldehydes and ketones. The resulting complex can be analyzed by various spectroscopic techniques. Acetophenone, dimethylhydrazone has also been used as a reagent for the determination of the enantiomeric excess of chiral aldehydes and ketones.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Acetophenone, dimethylhydrazone. However, it has been reported to have some toxic effects on the liver and kidneys in animal studies. Acetophenone, dimethylhydrazone has also been shown to have anti-tumor activity in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
Acetophenone, dimethylhydrazone is a useful reagent for the synthesis of various compounds. It is easy to prepare and has a high yield. Acetophenone, dimethylhydrazone can also be used for the analysis of aldehydes and ketones, which is a common task in organic chemistry. However, Acetophenone, dimethylhydrazone has some limitations, including its toxicity and limited solubility in water. It is also sensitive to air and light, which can lead to degradation.
Zukünftige Richtungen
There are several future directions for research on Acetophenone, dimethylhydrazone. One area of interest is the synthesis of new heterocyclic compounds using Acetophenone, dimethylhydrazone as a reagent. These compounds could have potential biological activities and could be used as drugs. Another area of interest is the development of new analytical methods for the determination of aldehydes and ketones using Acetophenone, dimethylhydrazone. Finally, more research is needed to understand the mechanism of action of Acetophenone, dimethylhydrazone and its potential toxic effects on the liver and kidneys.
Conclusion:
In conclusion, Acetophenone, dimethylhydrazone is a useful reagent for organic chemistry and has potential applications in the synthesis of new compounds and analysis of aldehydes and ketones. However, its toxicity and limited solubility in water are limitations that need to be addressed. Further research is needed to understand the mechanism of action of Acetophenone, dimethylhydrazone and its potential toxic effects on the liver and kidneys.
Synthesemethoden
Acetophenone, dimethylhydrazone is synthesized by the reaction of acetophenone with dimethylhydrazine. The reaction is carried out by adding dimethylhydrazine to a solution of acetophenone in ethanol. The mixture is then refluxed for several hours, and the resulting product is purified by distillation. The yield of Acetophenone, dimethylhydrazone can be increased by using excess dimethylhydrazine.
Wissenschaftliche Forschungsanwendungen
Acetophenone, dimethylhydrazone is commonly used as a reagent in organic chemistry for the synthesis of various compounds. It is also used in the analysis of aldehydes and ketones by forming a colored complex with them. Acetophenone, dimethylhydrazone has been used in the synthesis of various heterocyclic compounds, which have potential biological activities. It has also been used in the synthesis of chiral ligands for asymmetric catalysis.
Eigenschaften
CAS-Nummer |
13466-32-5 |
|---|---|
Molekularformel |
C18H22N4O3 |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
N-methyl-N-[(Z)-1-phenylethylideneamino]methanamine |
InChI |
InChI=1S/C10H14N2/c1-9(11-12(2)3)10-7-5-4-6-8-10/h4-8H,1-3H3/b11-9- |
InChI-Schlüssel |
KGSVQMBEBWYNLB-LUAWRHEFSA-N |
Isomerische SMILES |
C/C(=N/N(C)C)/C1=CC=CC=C1 |
SMILES |
CC(=NN(C)C)C1=CC=CC=C1 |
Kanonische SMILES |
CC(=NN(C)C)C1=CC=CC=C1 |
Andere CAS-Nummern |
13466-32-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






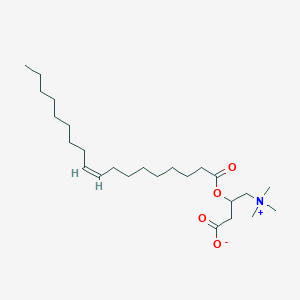
![2-[2-(4-hydroxyanilino)-4-oxo-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B228392.png)
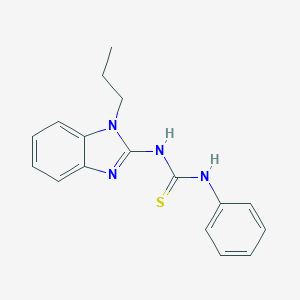
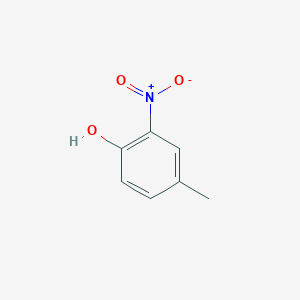
![N-[4-acetyl-5-methyl-5-(2-naphthyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228404.png)
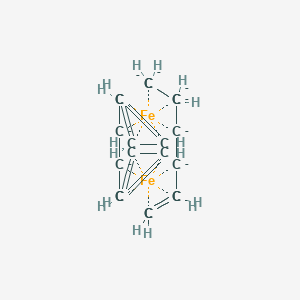
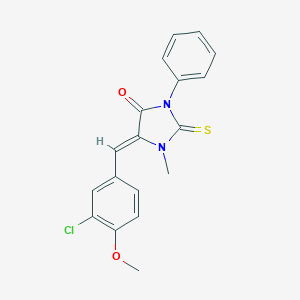
![5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B228418.png)

![Methyl 4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzoate](/img/structure/B228423.png)
![2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228436.png)